1-Methyl-D-tryptophan 1-Methyl-D-tryptophan Indoximod is an indolyl carboxylic acid.
Indoximod has been used in trials studying the treatment of Glioma, Melanoma, Ependymoma, Gliosarcoma, and Lung Cancer, among others.
Indoximod is a methylated tryptophan with immune checkpoint inhibitory activity. Indoximod inhibits the enzyme indoleamine 2,3-dioxygenase (IDO), which degrades the essential amino acid tryptophan, and may increase or maintain tryptophan levels important to T cell function. Tryptophan depletion is associated with immunosuppression involving T cell arrest and anergy.
Brand Name: Vulcanchem
CAS No.: 110117-83-4
VCID: VC0548888
InChI: InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1
SMILES: CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

1-Methyl-D-tryptophan

CAS No.: 110117-83-4

Cat. No.: VC0548888

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-Methyl-D-tryptophan - 110117-83-4

Specification

Description Indoximod is an indolyl carboxylic acid.
Indoximod has been used in trials studying the treatment of Glioma, Melanoma, Ependymoma, Gliosarcoma, and Lung Cancer, among others.
Indoximod is a methylated tryptophan with immune checkpoint inhibitory activity. Indoximod inhibits the enzyme indoleamine 2,3-dioxygenase (IDO), which degrades the essential amino acid tryptophan, and may increase or maintain tryptophan levels important to T cell function. Tryptophan depletion is associated with immunosuppression involving T cell arrest and anergy.
CAS No. 110117-83-4
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name (2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid
Standard InChI InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m1/s1
Standard InChI Key ZADWXFSZEAPBJS-SNVBAGLBSA-N
Isomeric SMILES CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N
SMILES CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N
Canonical SMILES CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N
Appearance White to off-white solid powder

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